molecular formula C9H12ClFN6O4 B2717749 Azvudine (hydrochloride) CAS No. 1333126-31-0

Azvudine (hydrochloride)

Cat. No.: B2717749
CAS No.: 1333126-31-0
M. Wt: 322.68
InChI Key: MKMLHJHSIBILJH-DBSFTZRASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product .

Industrial Production Methods: The industrial production of Azvudine (hydrochloride) involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. The production process also involves rigorous quality control measures to ensure the consistency and safety of the drug .

Chemical Reactions Analysis

Types of Reactions: Azvudine (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the modification of the compound to enhance its antiviral properties .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of Azvudine (hydrochloride) include fluorinating agents, azidating agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the chemical reactions involving Azvudine (hydrochloride) include its active form, which is a nucleoside reverse transcriptase inhibitor. This active form is responsible for the antiviral activity of the compound .

Scientific Research Applications

Azvudine (hydrochloride) has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying nucleoside analogues and their chemical properties. In biology, it is used to study the mechanisms of viral replication and inhibition. In medicine, Azvudine (hydrochloride) is investigated for its potential to treat various viral infections, including HIV, hepatitis B, and COVID-19 . In the industry, it is used in the development of antiviral drugs and therapies .

Properties

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN6O4.ClH/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19;/h1-2,5-7,17-18H,3H2,(H2,11,13,19);1H/t5-,6-,7+,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMLHJHSIBILJH-DBSFTZRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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